1-Bromo-2-(chloromethoxy)ethane
Overview
Description
1-Bromo-2-(chloromethoxy)ethane is an organic compound with the molecular formula C3H6BrClO. It is a liquid at room temperature and has a molecular weight of 173.44 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
1-Bromo-2-(chloromethoxy)ethane is a versatile compound used in organic synthesis as a reagent or intermediate . The primary targets of this compound are organic molecules that can undergo alkylation reactions or nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution, where a nucleophile (a molecule that donates an electron pair) reacts with an electrophilic carbon of the this compound . This reaction results in the replacement of the bromine or chlorine atom in the compound with the nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it undergoes in a given context. In general, it can participate in various organic synthesis reactions, altering the structure and function of target molecules .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on the specific chemical properties of the compound, including its reactivity and the presence of functional groups .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context of its use. In organic synthesis, it can help create a wide variety of complex organic molecules, potentially leading to various biological effects depending on the molecules synthesized .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its reactivity might increase with temperature, and it might degrade or react undesirably in certain pH conditions or in the presence of certain chemicals .
Preparation Methods
1-Bromo-2-(chloromethoxy)ethane can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloroethanol with hydrobromic acid in the presence of a catalyst. The reaction conditions typically include a controlled temperature and the use of a solvent to facilitate the reaction . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
1-Bromo-2-(chloromethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Addition Reactions: The compound can also undergo addition reactions with nucleophiles, leading to the formation of more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 1-iodo-2-(chloromethoxy)ethane .
Scientific Research Applications
Comparison with Similar Compounds
1-Bromo-2-(chloromethoxy)ethane can be compared to other similar compounds such as 1-bromo-2-chloroethane and 1-bromo-2-methoxyethane . While these compounds share some structural similarities, this compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where dual reactivity is advantageous .
Similar Compounds
- 1-Bromo-2-chloroethane
- 1-Bromo-2-methoxyethane
- 1-Chloro-2-bromoethane
Properties
IUPAC Name |
1-bromo-2-(chloromethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrClO/c4-1-2-6-3-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGASIIKRZJQEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408541 | |
Record name | 1-bromo-2-(chloromethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-35-7 | |
Record name | 1-bromo-2-(chloromethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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